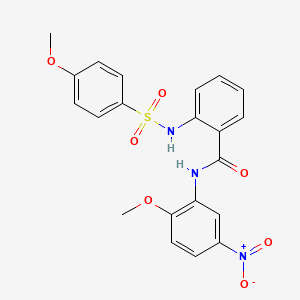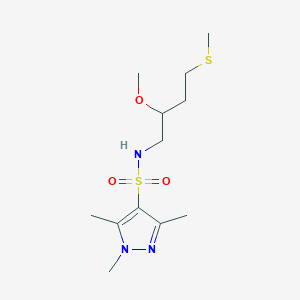
2-(3,4-Dimethoxyphenylthio)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethoxyphenylthio)acetic acid is a chemical compound with the molecular formula C10H12O4S . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 12 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The exact structural details are not provided in the searched resources.Physical And Chemical Properties Analysis
This compound is a white to light beige crystalline powder . Its molecular weight is 228.27 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the searched resources.Wissenschaftliche Forschungsanwendungen
Fluorographic Detection in Biochemical Studies
2-(3,4-Dimethoxyphenylthio)acetic acid's structural similarity to 2,5-diphenyloxazole (PPO) allows it to be used in a fluorographic procedure optimized with acetic acid as the solvent. This method is advantageous for detecting radioactivity in polyacrylamide gels, offering technical benefits like no need for pre-fixing proteins in gels and compatibility with both agarose and acrylamide gels. It's a simple, sensitive, and efficient alternative for fluorographic methods (Skinner & Griswold, 1983).
Electochemical Oxidation and Photoluminescence
The electrochemical oxidation of compounds structurally similar to this compound, such as 2-amino-3-cyano-4-phenylthiophene, has shown potential in creating new classes of photoluminescent materials. These compounds, when oxidized, form cation radicals and subsequent dimers that exhibit absorbance and photoluminescence properties, which could be leveraged in material science and photoluminescent applications (Ekinci et al., 2000).
Copper Complexes in Herbicide Bioactivity
Research on copper complexes with commercial herbicides, including those structurally related to this compound, has shown that these complexes can exhibit increased antimicrobial efficiency. The structural investigations of these complexes have implications in the development of more effective herbicides with enhanced bioactivity (Psomas et al., 1998).
Multicomponent Synthesis in Organic Chemistry
In organic chemistry, this compound-like compounds have been synthesized using acetic acid-mediated multicomponent processes. These compounds, such as 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, have been studied for their crystal structure and in silico properties. Such research is crucial for understanding the physicochemical properties and potential applications in molecular docking and pharmaceutical research (Patel et al., 2022).
Safety and Hazards
2-(3,4-Dimethoxyphenylthio)acetic acid is classified as having acute toxicity when ingested . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapours, or spray, and avoiding contact with skin and eyes .
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-13-8-4-3-7(5-9(8)14-2)15-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVXBTSSFGHHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)SCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-{[bis(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2961481.png)


![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2961484.png)


